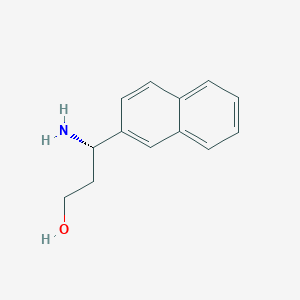

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL

Description

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is a chiral amino alcohol featuring a naphthyl aromatic system and a primary amine group. Its molecular formula is C₁₃H₁₅NO, with a calculated molecular weight of 201.27 g/mol.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-naphthalen-2-ylpropan-1-ol |

InChI |

InChI=1S/C13H15NO/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2/t13-/m0/s1 |

InChI Key |

KCFXGMLFKOPOPM-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CCO)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- The racemic amino acid precursor is reacted with a chiral amine such as (1R,2S)-(−)-ephedrine in an organic solvent like ethyl acetate at 25–78 °C to form a diastereomeric salt.

- The salt is then treated with an inorganic base (e.g., sodium hydroxide) in aqueous solution to form a carboxylate salt.

- Acidification with a strong acid (e.g., sodium bisulfate monohydrate) to pH ~3.8 induces crystallization of the desired (3S) salt.

- The solid is filtered, washed, and dried under vacuum to yield the enantiomerically enriched product as a colorless crystalline solid with yields reported up to 85%.

| Step | Conditions | Outcome |

|---|---|---|

| Salt formation | (1R,2S)-(−)-ephedrine, ethyl acetate, 25–78 °C | Diastereomeric salt formation |

| Base treatment | NaOH aqueous, pH ~11 | Carboxylate salt formation |

| Acidification & crystallization | Sodium bisulfate, pH ~3.8, cooling | Crystallization of (3S) salt |

| Isolation | Filtration, vacuum drying 40–55 °C | Colorless crystalline solid, 85% yield |

This method leverages the diastereomeric salt formation for chiral resolution, allowing isolation of the (3S) enantiomer with high purity.

Nitro Reduction and Amino Alcohol Formation

Another synthetic approach involves the reduction of nitro-substituted intermediates to the corresponding amino alcohols. Patent EP1059285A2 describes a process for preparing 1,3-diamino-2-propanol derivatives, which can be adapted to synthesize 3-amino-3-(2-naphthyl)propan-1-ol analogs.

Key Features:

- The 1-nitro-3-amino-3-substituted-2-propanol intermediate is reduced using hydrogenation catalysts and hydrogen sources such as formic acid, ammonium formate, or hydrogen gas.

- Reaction temperatures are maintained between −40 °C and reflux temperature, with a preferred range of 20–30 °C.

- Lithium aluminum hydride may also be used as a reducing agent to simultaneously reduce carbonyl and nitro groups.

- The reaction is typically performed under anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions.

- After reduction, the product is isolated by extraction with organic solvents like ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation to obtain the amino alcohol.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitro compound preparation | 1-nitro-3-amino-3-substituted-2-propanol | Intermediate formation |

| Reduction | Hydrogenation catalyst + H2/formic acid or LiAlH4 | Reduction of nitro and carbonyl groups |

| Solvent | Aprotic solvents (methylene chloride, THF, DMF) | Reaction medium |

| Workup | Acidification, extraction with ethyl acetate | Product isolation |

This method allows for the synthesis of the amino alcohol moiety with control over stereochemistry by choice of reducing agents and conditions.

Hydroxypropanoic Acid Derivative Route

Patent WO2004043905A1 outlines a process for producing 2-amino-3-hydroxypropanoic acid derivatives, which can be chemically modified to yield amino alcohols like (3S)-3-amino-3-(2-naphthyl)propan-1-ol.

Process Summary:

- Synthesis involves azide or alkylamine intermediates converted into amino groups.

- The method achieves high purity and yield of optically active hydroxypropanoic acid derivatives.

- Key steps include protection/deprotection strategies and stereoselective synthesis to favor the (2R,3S) isomer.

- The process addresses challenges in yield and stereoselectivity encountered in earlier methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The naphthyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agents

One of the significant applications of (3S)-3-amino-3-(2-naphthyl)propan-1-OL derivatives is in the development of antithrombotic agents. These compounds act as antagonists of the platelet fibrinogen receptor (gp IIb/IIIa), which is crucial for platelet aggregation. The inhibition of this receptor can help treat various thrombotic disorders, including arterial and venous thrombosis, acute myocardial infarction, and unstable angina .

Case Study: Synthesis of Antagonists

A patent describes a process for preparing derivatives of (3S)-3-amino-3-(2-naphthyl)propan-1-OL that serve as intermediates in synthesizing gp IIb/IIIa antagonists. The synthesis involves several steps, including acidification and extraction processes that yield compounds effective in preventing thrombus formation .

Biocatalysis

Enzymatic Reactions

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL can be utilized in biocatalytic processes to synthesize enantiomerically pure compounds. For instance, lipase-mediated reactions have been employed to achieve high enantioselectivity in synthesizing related compounds, demonstrating the potential for this compound to act as a chiral building block in pharmaceutical synthesis .

Table 1: Lipase-Mediated Kinetic Resolution

| Lipase Source | Reaction Conditions | Enantioselectivity (ee%) | Yield (%) |

|---|---|---|---|

| Bacillus cepacia | Diisopropyl ether, 50°C | 100 | 50 |

| Candida rugosa | Aqueous phase/isooctane biphasic | 98 | 49 |

Cosmetic Formulations

Use in Topical Products

Recent studies have explored the incorporation of (3S)-3-amino-3-(2-naphthyl)propan-1-OL in cosmetic formulations due to its potential moisturizing and film-forming properties. The compound's ability to enhance skin hydration makes it a candidate for topical applications .

Case Study: Formulation Development

A study evaluated various formulations containing this compound using response surface methodology. The results indicated significant improvements in rheological properties and skin hydration effects when combined with other ingredients like soy lecithin and phytantriol .

Chemical Biology

Research Tool for Membrane Proteins

In chemical biology, (3S)-3-amino-3-(2-naphthyl)propan-1-OL serves as a tool for studying integral membrane proteins. Its structural properties allow researchers to investigate protein interactions and dynamics within biological membranes, contributing to our understanding of membrane biology and drug design .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The naphthyl group can interact with hydrophobic regions of proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Differences and Implications

Aromatic Systems

- 2-Naphthyl vs. This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Substituent Effects

- Alkyl Groups: The tert-butyl group in (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL significantly increases hydrophobicity and steric hindrance, which could improve metabolic stability but complicate synthetic purification .

- Methylamino vs. Primary Amine: Methyl-substituted amines (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may exhibit reduced basicity compared to the primary amine in the target compound, affecting protonation states under physiological conditions .

Stereochemistry

- The (3S) configuration in the target compound contrasts with the (1S,2R) stereochemistry in Parchem’s analog. Such differences can drastically alter 3D molecular interactions, as seen in enantiomer-specific drug activities (e.g., β-blockers) .

Biological Activity

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and applications based on diverse research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C13H15NO

- Molecular Weight : 201.26 g/mol

It includes a chiral center at the third carbon, along with an amino group and a hydroxyl group, which facilitate hydrogen bonding. The presence of the naphthyl group enhances its interaction capabilities with various biological targets, including enzymes and receptors.

The biological activity of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the naphthalene ring. These interactions are crucial for binding stability to target molecules, influencing their activity and function.

Key Mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups allow for strong interactions with biological macromolecules.

- π-π Interactions : The naphthyl moiety enhances binding affinity through stacking interactions with aromatic residues in proteins.

Biological Activities

Research indicates that (3S)-3-Amino-3-(2-naphthyl)propan-1-OL exhibits various biological activities:

- Neurotransmitter Modulation : It has been investigated for its role in modulating neurotransmitter systems, particularly in relation to dopamine (DA) and norepinephrine (NE) uptake inhibition. Studies have shown that it can act as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission .

- Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects, surpassing traditional anti-inflammatory agents like curcumin in potency .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various bacterial strains, although specific MIC values need further exploration .

Study 1: Neurotransmitter Uptake Inhibition

A study highlighted the compound's effectiveness in inhibiting dopamine and norepinephrine uptake, demonstrating an IC50 value comparable to other known inhibitors. This suggests potential applications in treating mood disorders and other conditions linked to neurotransmitter dysregulation .

Study 2: Anti-inflammatory Activity

Research conducted on synthesized analogues showed that certain derivatives exhibited greater anti-inflammatory activity than curcumin. This positions (3S)-3-Amino-3-(2-naphthyl)propan-1-OL as a promising candidate for further development in anti-inflammatory therapies .

Study 3: Antimicrobial Screening

In antimicrobial assays, (3S)-3-Amino-3-(2-naphthyl)propan-1-OL demonstrated activity against both Gram-positive and Gram-negative bacteria, although detailed MIC values were not specified. This opens avenues for its use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL | C13H15NO | Enantiomeric form with different optical activity |

| 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | Contains an additional amino group on the phenyl |

| (S)-Naphthalen-2-yloxypropane-1-amines | C13H15NO | Different functionalization on the naphthalene ring |

The unique stereochemistry and functional groups of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL enable distinct biological interactions compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.